BnO-PEG4-CH2COOH
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Overview
Description
BnO-PEG4-CH2COOH: is a heterobifunctional polyethylene glycol (PEG) derivative. It consists of a benzyl group (BnO), a PEG chain with four ethylene glycol units (PEG4), and a carboxylic acid group (CH2COOH). This compound is widely used in the pharmaceutical and biotechnology industries for drug delivery systems, diagnostics, and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG4-CH2COOH typically involves organic synthesis methodsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques. The process is optimized to ensure consistency, scalability, and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: BnO-PEG4-CH2COOH undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
BnO-PEG4-CH2COOH is widely utilized in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and bioavailability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and therapeutic efficacy of drugs.
Industry: Applied in the production of diagnostic agents and therapeutic formulations
Mechanism of Action
The mechanism of action of BnO-PEG4-CH2COOH involves its ability to conjugate with various molecules through its functional groups. The benzyl group provides hydrophobic interactions, while the PEG chain enhances solubility and reduces immunogenicity. The carboxylic acid group allows for further functionalization and conjugation with other molecules. This combination of properties makes this compound an effective tool in drug delivery and other applications .
Comparison with Similar Compounds
BnO-PEG4-CH2CH2COOH: Contains an additional ethylene unit in the PEG chain.
BnO-PEG3-CH2COOH: Has one less ethylene glycol unit in the PEG chain.
BnO-PEG4-NH2: Contains an amine group instead of a carboxylic acid group
Uniqueness: BnO-PEG4-CH2COOH is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to enhance the stability and bioavailability of conjugated molecules makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7/c18-17(19)15-24-13-11-22-9-7-20-6-8-21-10-12-23-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZJSUYNTDLKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516292 |
Source
|
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86259-56-5 |
Source
|
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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